

Almorexant hydrochloride potential for tachyphylaxis in studies

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Compound of Interest

Compound Name: *Almorexant hydrochloride*

Cat. No.: *B1665708*

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Almorexant Hydrochloride Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the study of **Almorexant hydrochloride**, with a specific focus on its potential for tachyphylaxis.

Frequently Asked Questions (FAQs)

Q1: Have studies demonstrated tachyphylaxis with repeated administration of **almorexant hydrochloride?**

Based on available clinical trial data, there is no direct evidence to suggest that tachyphylaxis (a rapid decrease in response to a drug after repeated doses) occurs with the administration of **almorexant hydrochloride** for up to 16 days. In a randomized, double-blind, placebo-controlled trial, the efficacy of almorexant in improving sleep parameters was maintained over the 16-day treatment period. For instance, a significant decrease in objective Wake After Sleep Onset (WASO) was observed with 200 mg of almorexant at both the beginning and the end of the treatment period[1]. The development of almorexant was discontinued in Phase III trials for undisclosed tolerability issues, not due to a loss of efficacy[2]. While traditional sedative-hypnotics are sometimes associated with tolerance and tachyphylaxis, dual orexin receptor antagonists (DORAs) like almorexant were developed as an alternative approach that targets a more specific neural system, which may reduce the likelihood of such effects[3].

Q2: What is the mechanism of action of almorexant?

Almorexant is a competitive dual orexin receptor antagonist, meaning it blocks the activity of both orexin-1 (OX1R) and orexin-2 (OX2R) receptors[1]. Orexin A and B are neuropeptides produced in the lateral hypothalamus that play a crucial role in promoting and maintaining wakefulness[3][4][5]. By binding to OX1R and OX2R, orexins excite various downstream arousal systems. Almorexant competitively binds to these receptors, thereby preventing the binding of orexin A and B and reducing the downstream wake-promoting signals. This inhibition of the orexin system is hypothesized to facilitate the transition to and maintenance of sleep[4][6].

Quantitative Data Summary

The following table summarizes the key quantitative outcomes from a 16-day clinical trial of almorexant in adult patients with chronic primary insomnia[1].

Efficacy Endpoint	Almorexant Dose	Placebo	Almorexant Effect vs. Placebo	p-value
Objective WASO (Polysomnography)	200 mg	-	-26.8 min (start of treatment)	<0.0001
200 mg	-	-19.5 min (end of treatment)	<0.0001	
Subjective WASO (Patient-recorded)	200 mg	-	Significant decrease over 2 weeks	0.0006
Objective Total Sleep Time (TST)	200 mg	-	Significant increase	<0.0001
Subjective Total Sleep Time (TST)	200 mg	-	Significant increase	<0.0001

Key Experimental Protocols

Protocol: Assessment of Efficacy and Safety of Almorexant in Chronic Insomnia

This protocol is based on a prospective, randomized, double-blind, placebo-controlled, active-referenced clinical trial[1].

1. Objective:

- To assess the effect of almorexant on sleep maintenance and other sleep parameters.
- To evaluate the safety and tolerability of almorexant in adults with chronic primary insomnia.

2. Study Design:

- Population: Male and female adults aged 18–64 years with a diagnosis of chronic, primary insomnia.
- Randomization: Patients were randomized in a 1:1:1:1 ratio to one of four treatment arms.
- Treatment Arms:
 - Placebo
 - Almorexant 100 mg
 - Almorexant 200 mg
 - Zolpidem 10 mg (active reference)
- Duration: 16 days of nightly treatment.

3. Methodology:

- Primary Efficacy Assessments:
 - Objective Wake Time After Sleep Onset (WASO): Measured using polysomnography (PSG) at the beginning and end of the 16-day treatment period.

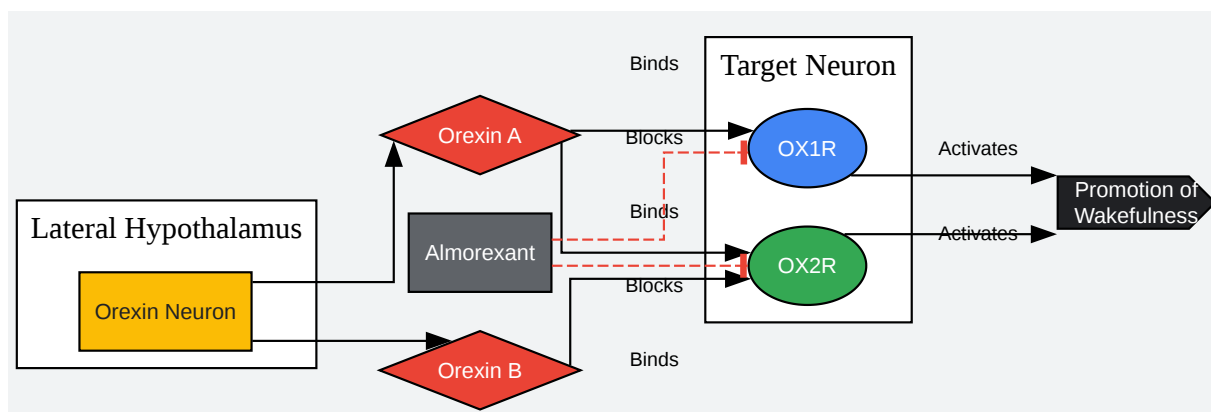
- Subjective WASO: Recorded daily by patients in a sleep diary.
- Secondary Efficacy Assessments:
 - Objective and Subjective Total Sleep Time (TST): Measured by PSG and patient diaries.
 - Objective and Subjective Latency to Persistent Sleep (LPS) and Latency to Sleep Onset (LSO): Measured by PSG and patient diaries.
- Safety and Tolerability Assessments:
 - Monitoring and recording of all adverse events (AEs).
 - Assessment for next-day performance impairment.
 - Evaluation for rebound insomnia and withdrawal effects upon discontinuation.

4. Data Analysis:

- Statistical comparisons of the changes in efficacy endpoints from baseline between the almorexant groups and the placebo group.
- The significance level is typically set at $p < 0.05$.

Visualizations

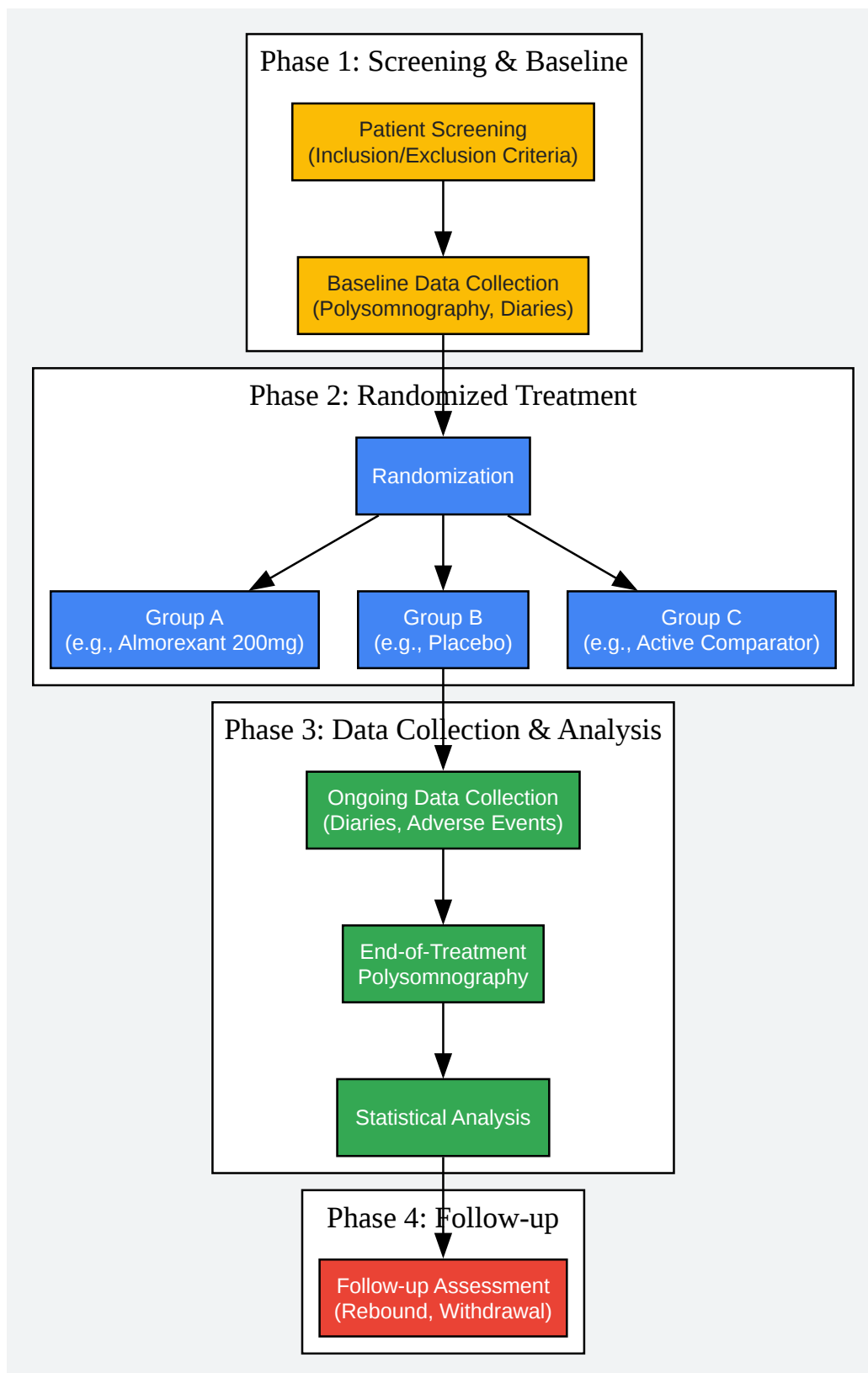
Orexin Signaling Pathway and Almorexant Inhibition



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Caption: Orexin signaling pathway and the inhibitory action of almorexant.

Experimental Workflow for a Clinical Trial on Insomnia



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Caption: A typical experimental workflow for an insomnia clinical trial.

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